molecular formula C10H18ClN B2606848 Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride CAS No. 2503208-78-2

Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride

Cat. No.: B2606848
CAS No.: 2503208-78-2
M. Wt: 187.71
InChI Key: JQURVSHAZUNJKO-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride: is a chemical compound with a unique spiro structure, where a bicyclo[221]heptane ring system is fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a pyrrolidine derivative under specific conditions that promote the formation of the spiro bond. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but lacking the spiro linkage.

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURVSHAZUNJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CCC2C3)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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